Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate
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Overview
Description
METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an imidazolidinyl group, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE typically involves multiple steps. One common method includes the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidinyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(dimethylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
Imidazolidinone derivatives: Compounds with similar imidazolidinyl groups.
Other triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
METHYL 2-{3-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-IMINO-5-OXO-1-IMIDAZOLIDINYL}ACETATE is unique due to its combination of a triazine ring and an imidazolidinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C13H20N8O3 |
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Molecular Weight |
336.35 g/mol |
IUPAC Name |
methyl 2-[3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H20N8O3/c1-18(2)11-15-12(19(3)4)17-13(16-11)21-6-8(22)20(10(21)14)7-9(23)24-5/h14H,6-7H2,1-5H3 |
InChI Key |
QFNIKBSXXKVUAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)CC(=O)OC)N(C)C |
Origin of Product |
United States |
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